Methyl (R)-(+)-lactate

Catalog No.
S561135
CAS No.
17392-83-5
M.F
C4H8O3
M. Wt
104.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (R)-(+)-lactate

CAS Number

17392-83-5

Product Name

Methyl (R)-(+)-lactate

IUPAC Name

methyl (2R)-2-hydroxypropanoate

Molecular Formula

C4H8O3

Molecular Weight

104.1 g/mol

InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m1/s1

InChI Key

LPEKGGXMPWTOCB-GSVOUGTGSA-N

SMILES

CC(C(=O)OC)O

Synonyms

(2R)-2-Hydroxypropanoic Acid Methyl Ester; (+)-2-Hydroxypropionic Acid Methyl Ester; (+)-Lactic Acid Methyl Ester; (+)-Methyl 2-Hydroxypropionate; (+)-Methyl Lactate; (R)-Methyl Lactate; D-Methyl Lactate; Methyl (2R)-2-Hydroxypropanoate; Methyl (R)-(

Canonical SMILES

CC(C(=O)OC)O

Isomeric SMILES

C[C@H](C(=O)OC)O

Biomedical Research

  • Chiral Synthesis

    Methyl (R)-(+)-lactate serves as a building block for synthesizing other chiral molecules important in pharmaceutical research. Its stereochemical purity allows researchers to control the handedness of the final product, which can be crucial for biological activity. Source: Wiley Analytical Science Reference - Stereochemistry:

  • Biodegradation Studies

    Scientists use methyl (R)-(+)-lactate as a substrate to study microbial degradation pathways. Understanding how microbes break down this molecule helps researchers in fields like bioremediation and development of biodegradable materials. Source: Applied and Environmental Microbiology - Biodegradation of Lactate Esters by Pseudomonas sp.):

Material Science Research

  • Bio-based Solvents

    Methyl (R)-(+)-lactate is a potential replacement for some traditional organic solvents due to its biodegradability and low toxicity. Researchers are exploring its use in various applications, such as dissolving polymers or extracting natural products. Source: Green Chemistry - Biodegradable solvents:

  • Polymer Synthesis

    Methyl (R)-(+)-lactate can be polymerized to form polylactic acid (PLA), a biodegradable and biocompatible polymer. PLA has numerous applications in drug delivery, tissue engineering, and sustainable packaging. Source: Science - Biodegradable Polymers for Medical Applications:

Methyl (R)-(+)-lactate is a chiral compound with the molecular formula C₄H₈O₃ and a molecular weight of approximately 104.10 g/mol. It is an ester derived from lactic acid and methanol, specifically the R-enantiomer of methyl lactate. This compound is notable for its role in various biological and chemical processes, including its potential as a solvent and in the synthesis of biodegradable polymers. Its structure features a hydroxyl group attached to a propionate backbone, making it a versatile compound in both industrial and laboratory settings .

, including:

  • Esterification: The reaction between lactic acid and methanol to form methyl lactate is a key synthetic route. This process can be catalyzed by acid catalysts or through reactive distillation techniques .
  • Transesterification: Methyl lactate can undergo transesterification reactions, where it reacts with other alcohols to form different esters. This reaction has been studied extensively for its kinetics and mechanisms, particularly using catalysts like zinc complexes .
  • Hydrolysis: Methyl (R)-(+)-lactate can be hydrolyzed back to lactic acid and methanol under acidic or basic conditions. This reaction is important for recycling processes in industrial applications .

Methyl (R)-(+)-lactate exhibits various biological activities:

  • Metabolic Role: It is involved in metabolic pathways as an intermediate compound. Its enantiomer, methyl (S)-lactate, is also biologically active and plays roles in energy metabolism .
  • Antimicrobial Properties: Some studies suggest that methyl lactate derivatives may possess antimicrobial properties, making them potential candidates for use in food preservation and pharmaceuticals .

Several methods are employed for synthesizing methyl (R)-(+)-lactate:

  • Esterification of Lactic Acid: The most common method involves the esterification of lactic acid with methanol, often using acid catalysts to enhance the reaction rate.
  • Reactive Distillation: This technique combines distillation with chemical reaction processes to improve yield and efficiency. Studies have shown that batch reactive distillation can effectively produce methyl lactate from lactic acid .
  • Supercritical Carbon Dioxide: Recent advancements have explored the use of supercritical carbon dioxide as a medium for esterification reactions, providing an environmentally friendly alternative for synthesizing methyl lactate under optimized conditions .

Methyl (R)-(+)-lactate has diverse applications across various fields:

  • Solvent: It is used as a solvent in organic synthesis due to its favorable properties and lower toxicity compared to traditional solvents.
  • Biodegradable Polymers: Methyl lactate serves as a building block for producing biodegradable polymers like polylactic acid, which are widely used in packaging and medical applications.
  • Food Industry: It can be utilized as a flavoring agent or preservative due to its antimicrobial properties .

Research on interaction studies involving methyl (R)-(+)-lactate has focused on its reactivity with various catalysts and substrates:

  • Catalyst Performance: Studies have evaluated the effectiveness of different catalysts in enhancing the rate of esterification and transesterification reactions involving methyl lactate .
  • Biological Interactions: Investigations into how methyl lactate interacts with biological systems have revealed insights into its metabolic pathways and potential therapeutic uses.

Similar Compounds

Methyl (R)-(+)-lactate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureUnique Features
Methyl (S)-(-)-lactateC₄H₈O₃Enantiomer of methyl (R)-(+)-lactate
Ethyl lactateC₅H₁₀O₃Longer alkyl chain; used as a solvent
Propylene glycolC₃H₈O₂Commonly used as an antifreeze; different functional groups
Lactic acidC₃H₆O₃Parent compound from which methyl lactate is derived

Methyl (R)-(+)-lactate's unique chirality distinguishes it from its enantiomer and other similar compounds, influencing its biological activity and applications.

XLogP3

-0.1

UNII

45MZ1T3TBV

GHS Hazard Statements

Aggregated GHS information provided by 434 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (94.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

17392-83-5

Wikipedia

(+)-methyl lactate

Dates

Modify: 2023-08-15

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